molecular formula C16H11NO4 B14510758 4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one CAS No. 62762-77-0

4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14510758
CAS No.: 62762-77-0
M. Wt: 281.26 g/mol
InChI Key: IDQAKDGIXUVJEV-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzodioxole ring fused with an oxazole ring, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazole
  • 4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-thiazol-2(3H)-one

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its combination of benzodioxole and oxazole rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

62762-77-0

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-phenyl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C16H11NO4/c18-16-17-14(15(21-16)10-4-2-1-3-5-10)11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H,17,18)

InChI Key

IDQAKDGIXUVJEV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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